molecular formula C5H4N2O B14887726 N-(Cyanomethyl)propiolamide

N-(Cyanomethyl)propiolamide

Cat. No.: B14887726
M. Wt: 108.10 g/mol
InChI Key: JSYWTYWIUIELOG-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)propiolamide is a propiolamide derivative characterized by a propiolic acid backbone (HC≡C-C(O)NH-) with a cyanomethyl (-CH2CN) substituent on the nitrogen atom. Propiolamides are widely studied for their roles in organic synthesis, particularly in domino carbometalation/coupling reactions and as intermediates for bioactive molecules . The cyanomethyl group introduces electron-withdrawing effects, which may influence the compound’s acidity, stability, and reactivity compared to other N-substituted propiolamides.

Properties

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

N-(cyanomethyl)prop-2-ynamide

InChI

InChI=1S/C5H4N2O/c1-2-5(8)7-4-3-6/h1H,4H2,(H,7,8)

InChI Key

JSYWTYWIUIELOG-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)propiolamide typically involves the reaction of cyanoacetic acid derivatives with propiolic acid derivatives. One common method is the palladium-catalyzed three-component reaction, where phenylacetylene, benzyl isocyanide, and sodium acetate are reacted in the presence of a palladium catalyst (Pd(dppf)Cl2) and acetonitrile as the solvent at 60°C . This method yields the desired product with high efficiency and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)propiolamide involves its reactivity with various biological and chemical targets. The cyano group and the amide group play crucial roles in its interactions with enzymes and other biomolecules. For instance, the compound can inhibit certain enzymes by forming stable complexes with their active sites . Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of N-(Cyanomethyl)propiolamide and related compounds:

Compound Name Molecular Formula Key Functional Groups Notable Substituents Reference
This compound (Target) C5H4N2O Propiolamide, cyanomethyl -CH2CN on N -
N-(4-Chlorophenyl)-3-iodo-N-methylpropiolamide (1c) C10H8ClINO Propiolamide, iodo, methyl, aryl -I, -CH3, 4-Cl-C6H4 on N
(R)-N-(3"-Cyanobiphenyl-4'-yl)methyl 2-Acetamido-3-methoxypropionamide ((R)-9) C19H21IN2O3 Propionamide, cyanobiphenyl, methoxy -CN, biphenyl, -OCH3
N-(4-((4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)propiolamide (3j) C20H18N6O Propiolamide, pyrimidine, pyrazole Aryl, heterocyclic substituents
2-Cyano-N-[(methylamino)carbonyl]acetamide C5H7N3O2 Acetamide, cyano, urea -CN, -NH-C(O)-NHCH3

Key Observations :

  • Electron-withdrawing groups: The cyanomethyl group in the target compound contrasts with electron-donating groups (e.g., methyl in 1c) or aryl halides (e.g., iodo in 1c). This likely increases the acidity of the amide proton, enhancing reactivity in metal-catalyzed cross-coupling reactions .
  • Heterocyclic vs.
Catalytic Cross-Coupling Reactions
  • N-(4-Chlorophenyl)-3-iodo-N-methylpropiolamide (1c) : Used in Pd-catalyzed tandem Heck cyclization/Suzuki–Miyaura coupling, yielding biaryl products. The iodine substituent facilitates oxidative addition in Pd catalysis, with MS fragments at m/z 319 (64% [M⁺]) and 140 (100%) .
  • This compound: The absence of iodine may limit direct participation in Suzuki couplings but could enable alternative pathways (e.g., cyano group participation in nucleophilic reactions).
Heterocyclic Functionalization
  • Compound 3j : Synthesized via carbodiimide-mediated coupling (EDCl, DIEA) with a low yield (17%), reflecting challenges in forming complex amides . The target compound’s simpler structure may allow higher synthetic efficiency.

Physical and Spectroscopic Properties

Mass Spectrometry (MS)
  • 1c : Major fragments at m/z 319 ([M⁺]) and 140 (C7H6ClN⁺) .
  • (R)-9 : HRMS (ESI+) m/z 453.0675 [M + H]⁺ (calcd 453.0673) .
  • Target Compound : Predicted molecular ion at m/z 122.05 ([M]⁺), with fragmentation likely involving loss of HCN (27 Da).
Elemental Analysis
  • (R)-9 : Found C (50.42%), H (4.64%), I (27.76%), N (6.19%) vs. calculated values .
  • Target Compound : Expected C (49.18%), H (3.30%), N (22.95%), O (24.57%).

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